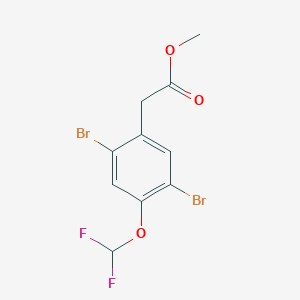

Methyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate

Overview

Description

Methyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate is a chemical compound with the molecular formula C10H8Br2F2O3 and a molecular weight of 373.97 g/mol.

Preparation Methods

The synthesis of Methyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process generally involves the reaction of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

Methyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a common reaction involving this compound.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets and pathways. The presence of bromine and difluoromethoxy groups in the compound allows it to participate in various chemical reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Methyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate can be compared with similar compounds such as Methyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate. The unique arrangement of bromine and difluoromethoxy groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.

Similar compounds include:

- Methyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate

- Other brominated and fluorinated phenylacetates

Biological Activity

Methyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate is a synthetic organic compound with significant potential in both pharmaceutical and industrial applications. Its unique structure, characterized by the presence of bromine and difluoromethoxy substituents, contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrFO

- Molecular Weight : Approximately 373.97 g/mol

- Structural Features :

- Two bromine atoms and one difluoromethoxy group enhance its reactivity.

- The phenylacetate moiety is crucial for various chemical interactions.

Biological Activity

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

- Antimicrobial Properties : Preliminary studies indicate that the compound has potential antimicrobial effects. Its halogenated structure may enhance its affinity for microbial targets, which is essential for developing new antimicrobial agents .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, suggesting a role in modulating metabolic pathways. This inhibition can lead to therapeutic effects in various diseases .

- Cytotoxicity : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a subject of interest for anticancer drug development .

The biological activity of this compound is primarily attributed to its interaction with biological targets:

- Hydrophobic Interactions : The fluorinated groups contribute to hydrophobic interactions with cellular membranes and proteins, enhancing the compound's binding affinity .

- Steric Effects : The presence of bromine atoms introduces steric hindrance that can affect how the compound interacts with enzymes and receptors .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate | CHBrFO | Different positioning of substituents affecting reactivity |

| Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate | CHBrFO | Ethyl group alters solubility properties |

| 2,6-Dibromo-4-methylphenol | CHBrO | Lacks fluorinated groups but retains similar bromine structure |

Case Studies and Research Findings

- Antimicrobial Activity Study : A study conducted on this compound demonstrated its effectiveness against various bacterial strains. The compound showed a minimum inhibitory concentration (MIC) comparable to existing antibiotics .

- Cytotoxicity Evaluation : In vitro tests revealed that the compound induced apoptosis in cancer cell lines through caspase activation pathways. This suggests a mechanism where the compound triggers programmed cell death, highlighting its potential as an anticancer agent .

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that this compound effectively inhibited enzymes involved in metabolic pathways critical for cancer progression. This positions the compound as a promising lead in drug development .

Properties

IUPAC Name |

methyl 2-[2,5-dibromo-4-(difluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2F2O3/c1-16-9(15)3-5-2-7(12)8(4-6(5)11)17-10(13)14/h2,4,10H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJJWLIIUFPHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1Br)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.